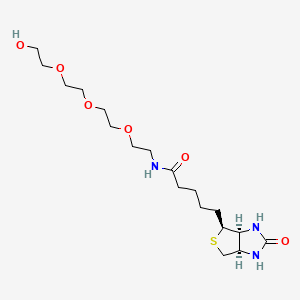

Biotin-PEG4-alcohol

描述

Biotin-PEG4-alcohol is a biotinylation reagent that contains a biotin molecule attached to a polyethylene glycol (PEG) chain with a terminal primary hydroxyl group. The PEG spacer provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers. This compound is widely used in biochemical and biotechnological applications due to its ability to enhance the solubility and stability of biotinylated molecules .

准备方法

Synthetic Routes and Reaction Conditions: Biotin-PEG4-alcohol is typically synthesized through a multi-step process involving the conjugation of biotin to a PEG chain. The process begins with the activation of biotin using a coupling agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester. This activated biotin is then reacted with a PEG derivative containing a terminal hydroxyl group under mild conditions (pH 7-9) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions: Biotin-PEG4-alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Conjugation: The biotin moiety can form strong non-covalent interactions with avidin or streptavidin proteins

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

Substitution: Reagents such as tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base.

Conjugation: Avidin or streptavidin proteins under physiological conditions

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Substitution: Various substituted PEG derivatives.

Conjugation: Biotin-avidin or biotin-streptavidin complexes

科学研究应用

Bioconjugation and Labeling

Biotin-PEG4-alcohol is primarily used for bioconjugation and labeling of proteins, peptides, and enzymes. Its applications in this domain include:

- Protein Biotinylation : The N-hydroxysuccinimide (NHS) ester in this compound reacts efficiently with primary amines on proteins, allowing for the specific labeling of lysine residues and the N-terminus of polypeptides. This process is crucial for creating biotinylated proteins for assays such as enzyme-linked immunosorbent assays (ELISA) .

- Surface Modification : The compound can modify biosensor surfaces and microarrays, enhancing their functionality by providing sites for specific binding interactions. This modification is essential for developing sensitive detection systems in diagnostics .

Drug Delivery Systems

This compound plays a significant role in targeted drug delivery systems due to its ability to enhance the pharmacokinetics of therapeutic agents:

- Targeted Drug Delivery : The biotin component facilitates targeting specific cells or tissues that express biotin receptors, such as certain cancer cells. This targeting capability allows for the selective release of drugs at the desired site, minimizing systemic side effects .

- Improved Stability and Circulation : Incorporating PEG into drug formulations improves solubility and stability while prolonging circulation time in the bloodstream. This characteristic is particularly advantageous for therapeutic proteins that require extended half-lives to maintain efficacy .

Case Study 1: Protein Conjugates

A study investigated the effects of biotinylation and PEGylation on the delivery efficiency of proteins like lysozyme and bovine serum albumin. The results indicated that biotin-PEG conjugates exhibited enhanced cellular uptake compared to non-conjugated proteins, demonstrating the potential for improved therapeutic delivery systems .

Case Study 2: Drug Carrier Systems

Research demonstrated that biotin-based drug carriers could effectively release therapeutic agents in acidic environments typical of tumor sites. This targeted release mechanism ensures that drugs are delivered precisely where needed, enhancing treatment efficacy while reducing off-target effects .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Labeling proteins and peptides for assays | Specific targeting through biotinylation |

| Surface Modification | Enhancing biosensor and microarray functionality | Improved detection sensitivity |

| Drug Delivery | Targeted delivery systems leveraging biotin receptors | Reduced side effects and improved efficacy |

作用机制

Biotin-PEG4-alcohol exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the specific binding and immobilization of biotinylated molecules. The PEG spacer enhances the solubility and stability of the biotinylated molecules, facilitating their use in various applications .

相似化合物的比较

Biotin-PEG4-NHS Ester: Contains an NHS ester group that reacts with primary amines.

Biotin-PEG4-Hydrazide: Contains a hydrazide group that reacts with aldehydes.

Biotin-PEG4-DBCO: Contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry

Uniqueness: Biotin-PEG4-alcohol is unique due to its terminal hydroxyl group, which allows for further derivatization and functionalization. The PEG spacer provides enhanced solubility and stability, making it suitable for a wide range of applications compared to other biotinylation reagents .

生物活性

Biotin-PEG4-alcohol is a biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer and an alcohol functional group. This compound is significant in biological research and therapeutic applications due to its ability to enhance the solubility and stability of biomolecules, facilitate cellular uptake, and target specific tissues or cells via biotin receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant research findings.

This compound is characterized by the following properties:

- Molecular Formula : C₁₈H₃₃N₃O₆S

- Molecular Weight : 419.5 Da

- Purity : ≥96%

- Solubility : Soluble in water or DMSO

- Appearance : White to off-white solid, may appear sticky

The compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines at pH 7.0-9.0, allowing for efficient labeling of proteins and other biomolecules .

The biological activity of this compound is primarily attributed to its ability to facilitate biotinylation, which enhances the binding affinity of biomolecules to avidin or streptavidin. This interaction is crucial for various applications, including:

- Targeted Drug Delivery : Biotinylated drugs can selectively bind to cells expressing biotin receptors, improving therapeutic efficacy while minimizing off-target effects.

- Protein Labeling : The compound allows for precise labeling of proteins for tracking and purification purposes.

- Improved Solubility and Stability : The PEG spacer enhances the solubility and stability of the conjugated biomolecules in physiological conditions.

Research Findings

Recent studies have evaluated the effects of this compound on various biological systems. Key findings include:

-

Intracellular Delivery :

- A study investigated the intracellular delivery efficiency of biotinylated proteins compared to their PEGylated counterparts. It was found that biotinylation significantly improved cellular uptake in A549 human lung cancer cells, particularly for anionic proteins like bovine serum albumin (BSA) conjugated with this compound .

-

Tissue Penetration :

- In spheroid models mimicking tumor environments, biotinylated proteins demonstrated enhanced tissue penetration compared to unmodified proteins. This suggests that this compound can facilitate deeper infiltration into tissues, which is advantageous for therapeutic applications targeting solid tumors .

-

Case Study on Drug Development :

- A recent study synthesized a biotinylated derivative of ZJ-101 using this compound. Although the biotinylated version exhibited reduced anticancer activity compared to its unmodified counterpart, it provided insights into the structural requirements for maintaining biological activity in drug design . The study highlighted that the positioning of the biotin group could disrupt interactions with cellular targets, underscoring the importance of careful design in medicinal chemistry.

Table 1: Summary of Biological Activity Studies Involving this compound

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIIDTTUJDVFCP-ZOBUZTSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。